molecular formula C10H7F2N3O2 B2817370 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240579-27-4

1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B2817370
CAS No.: 1240579-27-4
M. Wt: 239.182
InChI Key: CHIWXJSXHPJQHZ-UHFFFAOYSA-N
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Description

“1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole” is a chemical compound that is part of a collection of rare and unique chemicals . It’s important to note that the exact description and usage of this compound are not widely documented.


Molecular Structure Analysis

The molecular formula of “this compound” is C10H7F2N3O2 . This indicates that the compound contains 10 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Reactivity

Pyrazole derivatives are synthesized through various methods and participate in diverse chemical reactions due to their reactive nitro groups and potential for nucleophilic substitution. For instance, Dalinger et al. (2013) explored the synthesis and reactivity of trinitropyrazole derivatives, showcasing their nucleophilic substitution reactions with ammonia, amines, and other nucleophiles, resulting in high yields of dinitropyrazoles (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).

Structural Studies

The structural elucidation of pyrazole derivatives has been a topic of interest, providing insights into their chemical behavior and potential applications. Portilla et al. (2007) conducted structural studies on methyl pyrazolyl derivatives, revealing hydrogen-bonded chains and sheets, which play a significant role in determining their solid-state properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Material Science Applications

Pyrazole derivatives have been investigated for their potential in material science, particularly in light-emitting devices. Yang et al. (2005) synthesized heteroleptic cyclometalated iridium(III) complexes with pyrazole ligands, achieving blue phosphorescence at room temperature, indicating their utility in optoelectronic applications (Yang, Li, Chi, Cheng, Yeh, Chou, Lee, Wang, & Shu, 2005).

Biological Applications

Adam et al. (2021) explored the charge-transfer chemistry of fluorine-containing pyrazoline-5-ones, highlighting their significance in medicinal chemistry through the formation of stable complexes with π-acceptors, which could have implications for drug design and development (Adam, Altalhi, Saad, Refat, & Hegab, 2021).

Safety and Hazards

The compound “1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole” may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to wash thoroughly after handling .

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-8-1-2-9(12)7(5-8)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIWXJSXHPJQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=CC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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